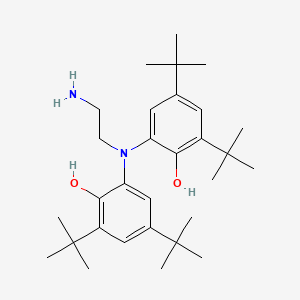
6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)
Overview
Description
Synthesis Analysis
The synthesis of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves a reaction with triethylamine in hexane for 8 hours, yielding a 71% product . Another method involves refluxing in acetonitrile at 20°C for 4 hours, yielding a 64% product .Molecular Structure Analysis
The molecular structure of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) has been studied in various contexts. For the monomeric Ti derivative, the metal was solved in a trigonal bipyramidal geometry. For the Zr and Hf derivatives, a symmetric dinuclear complex was formed where the ethoxide moiety of the AM-DBP2 ligand bridges to the other metal center, generating an octahedral geometry .Chemical Reactions Analysis
The chemical reactions involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) have been explored in the context of group 4 metal alkoxides. The product from each system led to a tetradentate AM-DBP2 ligand and retention of a parent alkoxide ligand .Scientific Research Applications
Catalytic Activities and Metal Complex Synthesis
Oxovanadium(V) Complexes : The compound forms complexes with oxovanadium(V) and demonstrates catalytic activities in the epoxidation of cis-cyclooctene and sulfoxidation of thioanisole. These complexes, characterized by distorted octahedral and trigonal bipyramidal geometries, utilize tert-butyl hydroperoxide (TBHP) or H2O2 as oxygen sources for catalysis (Hossain et al., 2019).
Dioxidomolybdenum(VI) Complexes : The compound is also a key ligand in synthesizing dioxidomolybdenum(VI) complexes, which show catalytic efficiency in oxygen atom transfer between benzoin and dimethyl sulfoxide (DMSO), as well as in the oxidation of pyrogallol. These reactions mimic the action of transhydroxylases, with kinetics comparable to Michaelis–Menten type, highlighting the potential in enzymatic mimicry (Maurya et al., 2016).
Copper(II) Mediated Phenol Ring Nitration : Copper(II) complexes involving this ligand facilitate the nitration of phenol rings by nitrogen dioxide, indicating a unique pathway for selective nitration in organic synthesis (Kumar et al., 2015).
Material Synthesis and Characterization
Group 4 Metal Alkoxides : The ligand has been used to modify group 4 metal alkoxides, leading to complexes with distinct geometries and potential applications in materials science due to their unique structural characteristics. These studies are crucial for developing new materials with tailored properties (Boyle et al., 2020).
Vanadium(V) Complexes : The synthesis of vanadium(V) complexes with this ligand showcases their potential in mimicking biological oxidation processes, such as the catechol-oxidase mimicry. These complexes exhibit significant catalytic selectivity and efficiency in the oxidation of organic substrates, demonstrating the compound's relevance in bioinorganic chemistry and the development of biomimetic catalysts (Maurya et al., 2015).
Mechanism of Action
The mechanism of action of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves coordination behavior with group 4 metal alkoxides. The tridentate alkoxide ligand 6,6’-((2-Hydroxyethyl)azanediyl)bis(methylene)bis(2,4-di-tert-butylphenol), also known as H3-AM-DBP2, was found to generate specific metal alkoxides in a 1:1 ratio .
Future Directions
The future directions of research involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) include exploring its impact on the morphology of nanoceramic materials generated from group 4 metal alkoxides . This could potentially lead to new applications in material engineering and other fields.
properties
IUPAC Name |
2-[N-(2-aminoethyl)-3,5-ditert-butyl-2-hydroxyanilino]-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2/c1-27(2,3)19-15-21(29(7,8)9)25(33)23(17-19)32(14-13-31)24-18-20(28(4,5)6)16-22(26(24)34)30(10,11)12/h15-18,33-34H,13-14,31H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXUAAZRJVGOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(CCN)C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743241 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96506-59-1 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




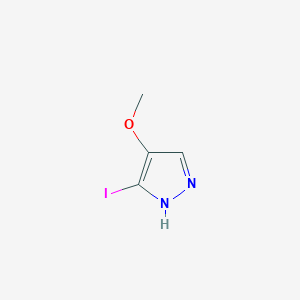
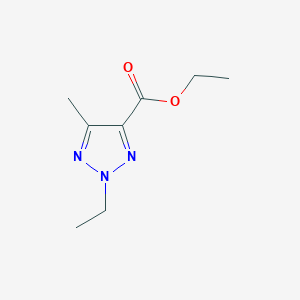
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)
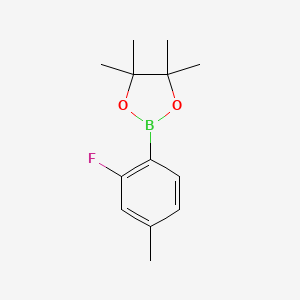
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)
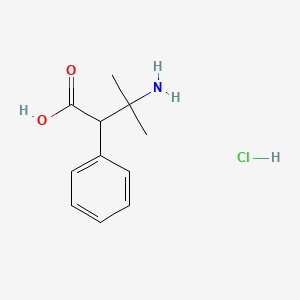
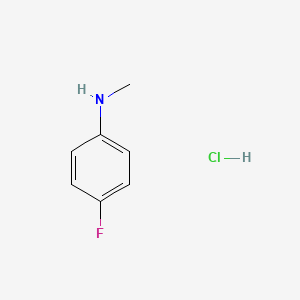

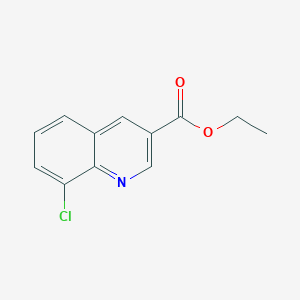
![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)
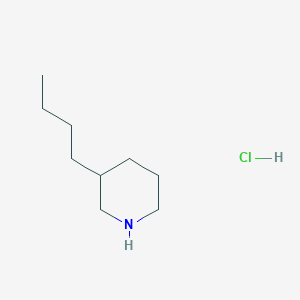
![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)